molecular formula C17H14FN3O2 B2652236 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide CAS No. 865285-64-9

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide

Cat. No.: B2652236
CAS No.: 865285-64-9
M. Wt: 311.316
InChI Key: AEMPJSKHRQFLLL-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary or therapeutic use. N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a synthetic small molecule featuring the 1,3,4-oxadiazole pharmacophore, a heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This compound is designed for research applications, particularly in the screening and development of novel chemotherapeutic agents. The 1,3,4-oxadiazole core is a established privileged structure in medicinal chemistry, known for its ability to confer potent biological activity and its presence in clinically investigated compounds, such as the anticancer agent Zibotentan . Derivatives of this scaffold demonstrate a compelling capacity to interact with multiple biological targets implicated in cancer proliferation . Research indicates that 1,3,4-oxadiazole-based compounds can exert antiproliferative effects through mechanisms such as the inhibition of key enzymes (e.g., thymidylate synthase, topoisomerase II, and histone deacetylases (HDAC)), and the disruption of growth factor signaling . Furthermore, these compounds have shown antiangiogenic and mitostatic potential, including microtubule depolymerizing action, which can halt the division of malignant cells . Compounds bearing structural similarity to this compound have shown promising cytotoxicity against a range of human cancer cell lines, including leukemia, melanoma, and cancers of the breast, colon, lung, and cervix, in both in vitro and in vivo models . The incorporation of the 4-fluorophenyl substituent is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for use by qualified researchers in biochemical and cellular assays to further elucidate the pharmacology of 1,3,4-oxadiazole derivatives and evaluate their potential as lead compounds.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-9-7-13(8-10-14)16-20-21-17(23-16)19-15(22)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMPJSKHRQFLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid and solvents like ethanol or acetic acid .

Industrial Production Methods

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity References
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide (Target) C₁₇H₁₄FN₃O₂ 315.31 g/mol 1,3,4-Oxadiazole, 4-fluorophenyl, propanamide Not explicitly reported (structural analogy)
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9) C₁₇H₁₆FN₅O₂ 341.34 g/mol Tetrazole, 4-methoxyphenyl, propanamide Not explicitly reported (supplier data)
N-5-Tetrazolyl-N′-arylurea derivatives (e.g., 2h, 2j) Variable ~300–350 g/mol Tetrazole, urea, aryl groups Plant growth regulation (auxin/cytokinin-like activity)
2-Aryl-5-(triazolyl)-1,3,4-oxadiazoles (e.g., Compound 2 in ) Variable ~300–400 g/mol 1,3,4-Oxadiazole, triazole, aryl groups Synthetic focus (no bioactivity reported)
1-(Pyridin-4′-carbonyl)-4-arylthiosemicarbazides (e.g., Compound I in ) Variable ~250–300 g/mol Thiosemicarbazide, pyridine, aryl groups Plant growth promotion (low concentrations)
Key Observations:

Heterocyclic Core Differences: The target compound’s 1,3,4-oxadiazole core contrasts with tetrazole (CAS 483993-11-9) and triazole () analogs. Tetrazole-containing compounds (e.g., ) exhibit auxin/cytokinin-like activity, suggesting that replacing tetrazole with oxadiazole might alter bioactivity profiles.

Substituent Effects :

  • The 4-fluorophenyl group in the target compound differs from the 4-methoxyphenyl group in CAS 483993-11-8. Fluorine’s electron-withdrawing nature may reduce electron density at the aromatic ring compared to methoxy’s electron-donating effect, influencing interactions with biological targets .
  • Arylurea derivatives () with halogen or methoxy substituents show enhanced plant growth activity, suggesting substituent choice critically modulates efficacy .

Biological Activity Trends :

  • Thiosemicarbazides () and tetrazole-urea hybrids () demonstrate plant growth promotion at low concentrations, whereas oxadiazole derivatives () are often synthesized for structural exploration rather than explicit bioactivity. This highlights the importance of functional group selection in agrochemical design .

Physicochemical Properties

  • Hydrogen Bonding: The propanamide moiety provides two H-bond donors (NH and carbonyl), similar to tetrazole-urea hybrids (), which may facilitate interactions with enzymes or receptors .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound belonging to the oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN3O2C_{18}H_{16}FN_3O_2, with a molecular weight of approximately 345.4 g/mol. The structure features an oxadiazole ring that contributes to its unique chemical properties, making it a candidate for various biological applications.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may contribute to its anticancer properties.
  • Receptor Interaction : The oxadiazole ring and fluorophenyl group allow for interactions with various receptors and proteins, modulating their activity and leading to significant biological effects such as anti-inflammatory and antimicrobial actions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies show that it can induce apoptosis in cancer cells by disrupting critical signaling pathways. Its ability to inhibit tumor growth has been documented in various cancer cell lines, highlighting its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in detail:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating potent activity against breast cancer cells.
    • Reference : PubChem .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • Reference : BenchChem .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar oxadiazole derivatives is essential:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureEffective against various bacteriaSignificant cytotoxicity in cancer cell lines
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1H-pyrazoleSimilar structureModerate activityModerate cytotoxicity
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3-trifluoropropen-1-yl)-5-fluoro-pyrazoleSimilar structureLow activityLow cytotoxicity

Q & A

Q. What are the established synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide, and what reaction conditions optimize yield?

The compound is synthesized via multi-step organic reactions, typically starting with the formation of the 1,3,4-oxadiazole ring. A common approach involves cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H2SO4 or POCl3). Subsequent coupling with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Optimization includes controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon frameworks, with characteristic shifts for the oxadiazole ring (δ 8.1–8.5 ppm for aromatic protons) and fluorophenyl group (δ 7.3–7.7 ppm).
  • X-ray Crystallography : Resolves spatial arrangements, bond angles, and non-covalent interactions (e.g., π-π stacking between phenyl groups) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm<sup>-1</sup>, C-F stretch at ~1220 cm<sup>-1</sup>) .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Initial screening involves:

  • Enzyme Inhibition Assays : Urease, lipoxygenase (LOX), and α-glucosidase inhibition using spectrophotometric methods (IC50 values reported) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HepG2, Caco-2) to determine IC50.
  • Antimicrobial Activity : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

Key modifications include:

  • Oxadiazole Ring Substitution : Replacing the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) improves urease inhibition .
  • Propanamide Chain Variation : Introducing heterocycles (e.g., furan, thiazole) enhances anticancer activity by modulating lipophilicity and target binding .
  • Fluorophenyl Position : Meta-substitution on the phenyl ring increases metabolic stability compared to para-substitution .

Q. What mechanistic hypotheses explain its anticancer activity, and how are they validated?

Proposed mechanisms include:

  • Kinase Inhibition : Suppression of EGFR and CDK2 kinases, validated via competitive binding assays and molecular docking studies .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
  • DNA Intercalation : Fluorescence quenching assays with ethidium bromide demonstrate DNA binding affinity .

Q. How can contradictory bioactivity data across different assays be resolved?

Contradictions (e.g., high cytotoxicity but low enzyme inhibition) are addressed by:

  • Dose-Response Repetition : Ensuring IC50 values are consistent across multiple replicates.
  • Off-Target Profiling : Screening against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific effects .
  • Computational Modeling : Molecular dynamics simulations to predict binding modes and selectivity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubating the compound in buffers (pH 2–9) and analyzing degradation via HPLC .
  • Prodrug Design : Masking the propanamide group with ester linkages to enhance plasma stability .
  • Excipient Screening : Co-formulating with cyclodextrins to prevent aggregation in aqueous media .

Q. How are in silico tools integrated into experimental design for derivative synthesis?

  • QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .
  • Docking Simulations : Identifying target proteins (e.g., EGFR) for rational analog design .
  • ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetic properties pre-synthesis .

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